molecular formula C7H8N2OS B13995407 1-Hydroxy-3-phenylthiourea CAS No. 6919-35-3

1-Hydroxy-3-phenylthiourea

Cat. No.: B13995407
CAS No.: 6919-35-3
M. Wt: 168.22 g/mol
InChI Key: SYYZSZNCAJQTPR-UHFFFAOYSA-N
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Description

1-Hydroxy-3-phenyl-thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a thiourea moiety with a hydroxy group and a phenyl group attached to it, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-3-phenyl-thiourea can be synthesized through several methods. One common method involves the reaction of phenyl isothiocyanate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires controlled temperature conditions to ensure the desired product’s formation .

Industrial Production Methods: Industrial production of 1-Hydroxy-3-phenyl-thiourea often involves optimizing the reaction conditions to achieve high yields and purity. This may include using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-phenyl-thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-phenyl-thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety can form stable complexes with metal ions, which may inhibit the activity of certain enzymes or proteins. Additionally, its hydroxy and phenyl groups can interact with biological molecules through hydrogen bonding and hydrophobic interactions, contributing to its biological activities .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-3-phenyl-thiourea’s unique combination of hydroxy and phenyl groups enhances its chemical reactivity and biological activity compared to its simpler analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

6919-35-3

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

1-hydroxy-3-phenylthiourea

InChI

InChI=1S/C7H8N2OS/c10-9-7(11)8-6-4-2-1-3-5-6/h1-5,10H,(H2,8,9,11)

InChI Key

SYYZSZNCAJQTPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NO

Origin of Product

United States

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